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Compound of Interest

Compound Name: Simiarenol acetate

Cat. No.: B580692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Simiarenol acetate is a naturally occurring pentacyclic triterpenoid acetate. Triterpenoids are a

large and structurally diverse class of natural products that have garnered significant interest in

the scientific community due to their wide range of biological activities. This technical guide

provides a comprehensive overview of the known physicochemical properties of Simiarenol
acetate, detailed experimental protocols for their determination, and relevant structural

information. Due to the limited availability of direct experimental data for Simiarenol acetate,

this guide also incorporates predicted values and data from structurally similar compounds to

provide a robust resource for researchers.

Physicochemical Properties
The physicochemical properties of a compound are critical for its identification, purification, and

formulation in drug development. The following table summarizes the available and predicted

data for Simiarenol acetate.
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Property Value Source/Method

IUPAC Name

(3S,4aR,6aR,6bS,8aR,12aR,1

4aR,14bS)-4,4,6a,6b,8a,11,11,

14a-octamethyl-

2,3,4,4a,5,6,7,8,9,10,12,12a,1

3,14-tetradecahydro-1H-picen-

3-yl acetate

IUPAC Nomenclature

CAS Number 4965-99-5 Chemical Abstracts Service

Molecular Formula C₃₂H₅₂O₂ NIST WebBook[1][2][3]

Molecular Weight 468.75 g/mol NIST WebBook[1][2][3]

Melting Point

Not experimentally determined.

Predicted to be similar to other

triterpenoid acetates such as

α-Amyrin acetate (223-225 °C)

and Friedelin (262-263 °C).[4]

Prediction based on related

compounds

Boiling Point Not experimentally determined. -

Density Not experimentally determined. -

Solubility

Qualitative: Soluble in

chloroform, dichloromethane,

ethyl acetate, DMSO, and

acetone.[5] Quantitative:

Predicted to be practically

insoluble in water (estimated at

2.3 x 10⁻⁵ g/L for the similar α-

Amyrin acetate).[6]

ALOGPS Prediction[6]

Appearance
Expected to be a white to off-

white crystalline solid.

General property of purified

triterpenoids

Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of Simiarenol
acetate.
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Spectroscopic Technique Data

Gas Chromatography (GC)
Kovats' Retention Index (RI): 3426 (on an OV-1

non-polar column at 260 °C).[1][2]

¹H NMR Spectroscopy

No experimental spectrum is readily available.

Predicted signals would include: multiple

singlets for methyl groups (δ 0.8-1.2 ppm), a

multiplet for the proton at the acetate-bearing

carbon (δ ~4.5 ppm), a singlet for the acetate

methyl group (δ ~2.0 ppm), and a signal for the

olefinic proton (δ ~5.2-5.5 ppm).

¹³C NMR Spectroscopy

No experimental spectrum is readily available.

Predicted signals would include: signals for the

acetate carbonyl (δ ~170 ppm), two olefinic

carbons (δ ~120-145 ppm), a signal for the

oxygen-bearing carbon (δ ~80 ppm), and

numerous signals for the triterpenoid backbone

in the aliphatic region.

Mass Spectrometry (MS)

No experimental spectrum is readily available.

Expected fragmentation would involve the loss

of the acetate group (CH₃COOH, 60 Da) or the

acetyl radical (CH₃CO•, 43 Da), followed by

characteristic cleavages of the triterpenoid rings.

[7][8][9]

Infrared (IR) Spectroscopy

No experimental spectrum is readily available.

Expected characteristic absorption bands would

include: C=O stretching of the ester at ~1735

cm⁻¹, C-O stretching at ~1240 cm⁻¹, and C-H

stretching of alkyl groups below 3000 cm⁻¹.

Experimental Protocols
The following are detailed, generalized methodologies for determining the key physicochemical

properties of triterpenoid acetates like Simiarenol acetate.
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Melting Point Determination
Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.

Procedure:

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height

of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected

melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting) are

recorded as the melting range. For a pure compound, this range should be narrow (0.5-2

°C).

Solubility Determination
Materials: Analytical balance, vials, calibrated pipettes, vortex mixer, sonicator, temperature-

controlled shaker, and a method for quantitative analysis (e.g., HPLC-UV).

Procedure (Equilibrium Solubility):

An excess amount of Simiarenol acetate is added to a known volume of the solvent (e.g.,

water, ethanol, DMSO) in a sealed vial.

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or

vortex mixer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered or centrifuged to remove the undissolved solid.

The concentration of Simiarenol acetate in the clear supernatant is determined using a

validated analytical method, such as HPLC-UV.
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The experiment is performed in triplicate to ensure reproducibility.

Spectroscopic Analysis
Sample Preparation:

Approximately 5-10 mg of Simiarenol acetate is dissolved in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube.

The final volume in the NMR tube should be approximately 0.5-0.7 mL.

The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition: Standard ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are

performed to elucidate the structure.

Sample Preparation and Analysis (LC-MS):

A dilute solution of Simiarenol acetate is prepared in a solvent compatible with the mobile

phase (e.g., methanol, acetonitrile).

The solution is injected into a High-Performance Liquid Chromatography (HPLC) system

coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

The compound is separated from any impurities on a suitable HPLC column (e.g., C18).

The mass spectrometer is operated in both positive and negative ion modes to obtain the

mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass

spectrometry (HRMS) is used to confirm the elemental composition.

Sample Preparation (KBr Pellet Method):

A small amount of Simiarenol acetate (1-2 mg) is ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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The powder is placed in a pellet press and compressed under high pressure to form a

transparent or translucent pellet.

The KBr pellet is placed in the sample holder of the IR spectrometer.

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the

physicochemical properties of a purified compound like Simiarenol acetate.
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A generalized workflow for determining the physicochemical properties of a purified compound.

Conclusion
This technical guide consolidates the available physicochemical information for Simiarenol
acetate. While some experimental data, such as its Kovats' retention index, are known, other

key quantitative parameters like melting point and specific solubility are yet to be reported in

the literature. The provided predicted values and data from analogous compounds, along with

the detailed general experimental protocols, offer a valuable starting point for researchers

working with this and other related triterpenoid acetates. Further experimental investigation is

warranted to fully characterize this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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